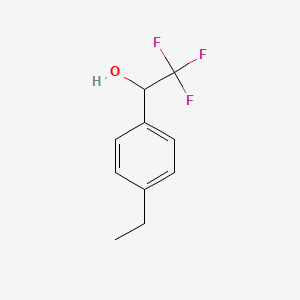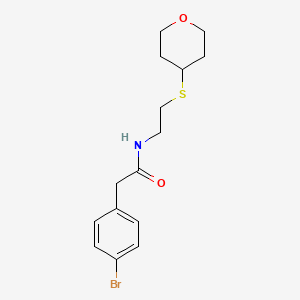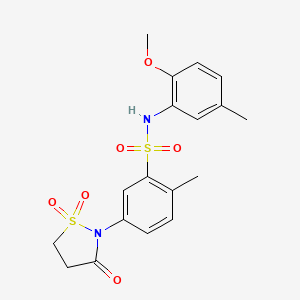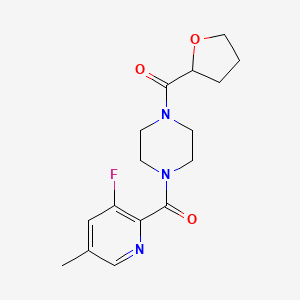![molecular formula C15H13N3O B2524843 N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide CAS No. 2411243-93-9](/img/structure/B2524843.png)
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, also known as P2Y14 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist exerts its pharmacological effects by selectively blocking the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, a G protein-coupled receptor that is mainly expressed in immune cells and adipose tissue. By inhibiting the activation of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and metastasis
- Reduction of inflammation and oxidative stress
- Improvement of insulin sensitivity and glucose metabolism
- Regulation of immune cell function and cytokine production
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in lab experiments is its high selectivity and potency for the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which allows for precise modulation of the receptor's activity. However, one of the limitations is the lack of available pharmacological tools for studying the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which makes it challenging to validate the specificity of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in vivo.
Orientations Futures
There are several future directions for N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist research, including:
- Development of more selective and potent N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonists for clinical use
- Investigation of the role of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor in other diseases, such as neurodegenerative disorders and cardiovascular diseases
- Elucidation of the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in modulating cancer cell proliferation, inflammation, and glucose metabolism
- Exploration of the potential synergistic effects of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist with other drugs or therapies in treating diseases
Conclusion:
In conclusion, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, or N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism. Further research is needed to fully elucidate the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist and its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide involves the reaction of 2-bromo-6-(2-pyridyl)pyridine with propargylamine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Recent studies have shown that N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can inhibit the growth and metastasis of cancer cells, reduce inflammation and oxidative stress, and improve insulin sensitivity in animal models.
Propriétés
IUPAC Name |
N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-6-15(19)17-11-12-7-5-9-14(18-12)13-8-3-4-10-16-13/h3-5,7-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXVSLJFOVEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)


![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)


![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)